3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine
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Overview
Description
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of a catalytic medium such as 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide: Similar in structure but with different substituents.
4-Hydroxy-2-quinolones: Shares the oxazole ring but differs in the fused ring system.
Uniqueness
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of both methyl groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-4-3-6(9)7-5(2)11-12-8(7)10-4/h3H,1-2H3,(H2,9,10) |
InChI Key |
RDSOYNLFWKYFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)N |
Origin of Product |
United States |
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